molecular formula C10H14ClN B7862492 2-(3-Chlorophenyl)butan-2-amine HCl

2-(3-Chlorophenyl)butan-2-amine HCl

Cat. No.: B7862492
M. Wt: 183.68 g/mol
InChI Key: ZRKSHRJROKAVFT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClN It is a derivative of butan-2-amine with a chlorophenyl group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 2-(3-Chlorophenyl)butan-2-amine HCl typically begins with 3-chlorophenylacetonitrile and a suitable amine source.

  • Reaction Conditions: The reaction involves the reduction of the nitrile group to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where the reaction mixture is carefully controlled to ensure consistent product quality.

  • Purification: The crude product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.

  • Reduction: The compound can be reduced to form simpler amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the chlorophenyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Simpler amines and other reduced derivatives.

  • Substitution Products: Different substituted chlorophenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)butan-2-amine HCl has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and inflammation.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)butan-2-amine HCl exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

2-(3-Chlorophenyl)butan-2-amine HCl is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 2-(3-Chlorophenyl)ethylamine and 3-chlorophenylacetic acid.

  • Uniqueness: The presence of the butan-2-amine group in this compound distinguishes it from other chlorophenyl derivatives, providing unique chemical and biological properties.

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Properties

IUPAC Name

2-(3-chlorophenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSHRJROKAVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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